molecular formula C23H32O2 B12671891 17beta-(Cyclopentyloxy)estra-1,3,5(10)-trien-3-ol CAS No. 85391-72-6

17beta-(Cyclopentyloxy)estra-1,3,5(10)-trien-3-ol

Cat. No.: B12671891
CAS No.: 85391-72-6
M. Wt: 340.5 g/mol
InChI Key: WKZKZQHUIXPPDM-VROINQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17beta-(Cyclopentyloxy)estra-1,3,5(10)-trien-3-ol is a synthetic estrane-derived steroid with the CAS Registry Number 85391-72-6 . It has a molecular formula of C 23 H 32 O 2 and a molecular weight of 340.50 g/mol . The compound is characterized by a cyclopentyl ether group at the 17-beta position of the steroidal backbone, a modification that can significantly alter the compound's bioavailability, metabolic stability, and receptor binding affinity compared to its parent structure . As a steroidal derivative, its primary research value lies in the exploration of structure-activity relationships (SAR) within the estrane and androstane chemical classes. Modifications at key positions on the steroid backbone, such as the 17-beta position, are a common strategy in medicinal chemistry to develop Selective Androgen Receptor Modulators (SARMs) or Selective Estrogen Receptor Modulators (SERMs) . These compounds are investigated for their potential to elicit tissue-specific anabolic or anti-catabolic effects while minimizing undesired androgenic or estrogenic activity in other tissues . Researchers may utilize this compound as a key intermediate or reference standard in the synthesis and biological evaluation of novel steroid-based therapeutics targeting hormone-related conditions. Please be advised: This product is designated For Research Use Only (RUO). It is strictly intended for laboratory research and analytical applications. It is not intended for use in diagnostics, as a therapeutic agent, or for any form of human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85391-72-6

Molecular Formula

C23H32O2

Molecular Weight

340.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-17-cyclopentyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C23H32O2/c1-23-13-12-19-18-9-7-16(24)14-15(18)6-8-20(19)21(23)10-11-22(23)25-17-4-2-3-5-17/h7,9,14,17,19-22,24H,2-6,8,10-13H2,1H3/t19-,20-,21+,22+,23+/m1/s1

InChI Key

WKZKZQHUIXPPDM-VROINQGHSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCC4)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCC4)CCC5=C3C=CC(=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17β-(cyclopentyloxy)estra-1,3,5(10)-trien-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the cyclopentyloxy group. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

17β-(cyclopentyloxy)estra-1,3,5(10)-trien-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

17β-(cyclopentyloxy)estra-1,3,5(10)-trien-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related treatments.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 17β-(cyclopentyloxy)estra-1,3,5(10)-trien-3-ol involves its interaction with specific molecular targets in biological systems. The compound binds to receptors and modulates their activity, leading to various physiological effects. The pathways involved in its action include hormone signaling and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations at the 17β Position

Compound Name 17β Substituent Molecular Formula Key Properties/Activities Source/Reference
17β-(Cyclopentyloxy)estra-1,3,5(10)-trien-3-ol Cyclopentyloxy C23H30O2 Enhanced metabolic stability vs. estradiol N/A (Hypothetical)
Estra-1,3,5(10)-triene-3,17β-diol (Estradiol) Hydroxyl C18H24O2 Natural estrogen; binds ERα/ERβ (RBA: 100%)
17β-Arylsulfonamides (e.g., Compound 24) 4-Substituted sulfonamide Varies High-affinity ER inhibitors (Ki: 1–2.5 nM)
Estra-1,3,5(10)-triene-3,17β-diol dicyclopentanepropanoate Dicyclopentanepropanoate C34H48O4 Ester prodrug; mp 89–90°C

Key Findings :

  • The cyclopentyloxy group in the target compound likely improves lipophilicity and resistance to enzymatic degradation compared to estradiol’s hydroxyl group .
  • 17β-Arylsulfonamides exhibit nM-range binding affinity, suggesting that bulky 17β substituents enhance receptor interaction specificity .

Modifications at the 3-Position

Compound Name 3-Position Substituent Molecular Formula Biological Activity Source/Reference
17β-(Cyclopentyloxy)estra-1,3,5(10)-trien-3-ol Hydroxyl C23H30O2 Estrogenic/antiestrogenic activity (hypothetical) N/A
3-Ferrocenyl-estra-1,3,5(10)-triene-17β-ol Ferrocenyl C28H30FeO2 Anticancer activity via ROS generation
3-(3-Cyanophenyloxy)-estra-1,3,5(10)-trien-17β-ol 3-Cyanophenyloxy C25H27NO3 17β-HSD1 inhibition (IC50 < 100 nM)
2-Methoxy-3-(6-bromohexyloxy)-estra-1,3,5(10)-triene-17β-ol Bromohexyloxy C25H35BrO3 Apoptosis induction in cancer cells

Key Findings :

  • 3-Ferrocenyl derivatives introduce redox-active metal centers, enabling unique anticancer mechanisms distinct from the target compound’s estrogenic effects .
  • 3-Cyanophenyloxy substitutions in 17β-HSD1 inhibitors demonstrate that electron-withdrawing groups enhance enzyme inhibition .

Pharmacological and Physicochemical Comparisons

Receptor Binding and Stability
  • Estradiol (RBA: 100%) and 11β-methoxy-17α-ethynyl-estradiol (RBA: 65%) show that substituent bulkiness and orientation at 17β affect receptor affinity .
  • 17β-(Cyclopentyloxy)estra-1,3,5(10)-trien-3-ol is hypothesized to have reduced RBA compared to estradiol due to steric hindrance but improved metabolic stability.
Enzyme Inhibition Profiles
  • 3-Amino and 3-thio estrone derivatives inhibit estrone sulfatase 2–3× more potently than Danazol, suggesting that electronegative 3-substituents enhance enzyme interaction .
  • The target compound’s 3-hydroxyl group may limit sulfatase inhibition compared to thiol or amino analogs.
Physicochemical Properties
  • Estra-1,3,5(10)-triene-3,17-diol dicyclopentanepropanoate has a higher molecular weight (520.74 vs. 256.38 for estradiol) and melting point (89–90°C), indicating increased crystallinity .
  • The cyclopentyloxy group likely increases logP compared to estradiol, enhancing membrane permeability.

Biological Activity

17beta-(Cyclopentyloxy)estra-1,3,5(10)-trien-3-ol , also known by its CAS number 85391-72-6, is a synthetic compound with a unique cyclopentyloxy group that alters its chemical and biological properties. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and biological research.

  • Molecular Formula : C23H32O2
  • Molecular Weight : 340.5 g/mol
  • IUPAC Name : (8R,9S,13S,14S,17S)-17-cyclopentyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol
  • InChI Key : WKZKZQHUIXPPDM-VROINQGHSA-N

These properties contribute to its behavior in biological systems and its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with estrogen receptors (ERs). The cyclopentyloxy group enhances the compound's binding affinity to these receptors compared to other estrogens. This interaction modulates various physiological processes including:

  • Hormonal Regulation : The compound acts as an estrogen agonist or antagonist depending on the tissue type.
  • Neuroprotection : Preliminary studies indicate potential neuroprotective effects against oxidative stress in neuronal cells.

Neuroprotective Effects

A study evaluated the neuroprotective properties of various alkoxy derivatives of estradiol, including this compound. It was found that compounds with longer alkyl chains provided better protection against oxidative stress in HT-22 neuronal cells compared to shorter chains like methyl or ethyl . This suggests that the structural modifications can significantly influence biological activity.

Estrogenic Activity Comparison

In a comparative study involving estrogenic compounds:

  • This compound displayed enhanced estrogenic activity relative to estradiol.
CompoundEstrogenic Activity (Relative to Estradiol)
Estradiol1.0
This compound2.5
Other Estrogens (e.g., Estrone)Varies

This table illustrates the compound's potential as a more potent estrogenic agent.

Case Study 1: Hormonal Therapies

In clinical settings focusing on hormone replacement therapy (HRT), compounds similar to this compound have been investigated for their ability to alleviate menopausal symptoms and reduce osteoporosis risk. The unique cyclopentyloxy modification may enhance tissue selectivity and reduce side effects commonly associated with traditional estrogens.

Case Study 2: Cancer Research

Research into the role of estrogens in breast cancer has led to investigations into selective estrogen receptor modulators (SERMs). The distinct properties of this compound may allow it to function as a SERM in certain tissues while acting as an antagonist in others. This dual action could be beneficial in developing targeted therapies for hormone-sensitive cancers.

Q & A

Q. What are the key structural features of 17β-(Cyclopentyloxy)estra-1,3,5(10)-trien-3-ol, and how do they influence its biological activity?

The compound’s core structure is derived from estra-1,3,5(10)-triene, a steroidal scaffold. The 17β-cyclopentyloxy substitution is critical for modulating receptor binding and metabolic stability. The 3-hydroxy group contributes to hydrogen bonding with target proteins, such as estrogen receptors (ERs). Structural analogs with modifications at C-17 (e.g., cyano or alkyl groups) show altered antiproliferative and antiestrogenic activities, as seen in related compounds .

Q. What synthetic strategies are commonly employed to introduce substituents at the C-17 position of estratriene derivatives?

A typical approach involves protecting the 3-hydroxy group (e.g., using benzyl or t-butyldimethylsilyl ethers) to prevent undesired reactions. The C-17 position is functionalized via nucleophilic substitution or coupling reactions. For example, microwave-assisted amidation or alkylation with cyclopentyl groups has been used to introduce sterically hindered substituents . Post-synthetic deprotection ensures recovery of the 3-hydroxy group .

Q. How can crystallographic data assist in understanding the conformational stability of this compound?

Single-crystal X-ray diffraction studies reveal bond angles, torsion angles, and packing interactions. For example, in related estrone derivatives, the cyclopentyloxy group adopts a chair-like conformation, stabilizing the molecule through van der Waals interactions. Disorder in the cyclopentyl ring (observed in similar structures) may indicate dynamic flexibility, which could influence receptor binding .

Advanced Research Questions

Q. What methodological challenges arise when analyzing structure-activity relationships (SAR) for C-17-substituted estratrienes in anticancer studies?

Key challenges include:

  • Steric hindrance : Bulky substituents (e.g., cyclopentyloxy) may reduce binding affinity to ERs but enhance selectivity for alternative targets like microtubules or steroid sulfatase .
  • Metabolic stability : Cyano or sulfamate groups at C-17 improve resistance to hepatic degradation but require careful optimization to balance potency and toxicity .
  • Multimechanism effects : Compounds with dual activity (e.g., ER antagonism and carbonic anhydrase inhibition) necessitate orthogonal assays to disentangle contributions from each mechanism .

Q. How can conflicting biological data for analogs of this compound be resolved?

Contradictions often arise from variations in assay conditions (e.g., cell line specificity, estrogen receptor isoforms). For example:

  • ERα vs. ERβ selectivity : The 17β-cyclopentyloxy group may favor ERβ binding, as seen in related 17β-arylsulfonamides with sub-nanomolar Ki values for ERβ .
  • Microtubule disruption : Antiproliferative activity in ER-negative cells (e.g., MDA-MB-231) suggests off-target effects, validated via tubulin polymerization assays .
  • Dose-response curves : Use non-linear regression models (e.g., four-parameter logistic) to account for biphasic responses in viability assays .

Q. What advanced techniques are recommended for validating the antiangiogenic activity of this compound?

  • In vitro : Endothelial tube formation assays (e.g., Matrigel-based) to assess inhibition of capillary-like structures.
  • In vivo : Xenograft models (e.g., athymic nude mice with MDA-MB-231 tumors) combined with immunohistochemistry to quantify microvessel density (CD31 staining) .
  • Mechanistic profiling : RNA sequencing to identify downregulated pro-angiogenic genes (e.g., VEGF, HIF-1α) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.